molecular formula C13H17N3O6S2 B558590 Boc-cys(npys)-OH CAS No. 76880-29-0

Boc-cys(npys)-OH

Cat. No. B558590
CAS RN: 76880-29-0
M. Wt: 375.4 g/mol
InChI Key: OVTLOLNDKQUMRH-QMMMGPOBSA-N
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Description

“Boc-cys(npys)-OH” is also known as Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine . It is a laboratory chemical used in the synthesis of substances . It is particularly useful in peptide and protein science .


Synthesis Analysis

“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Molecular Structure Analysis

The molecular formula of “Boc-cys(npys)-OH” is C13H17N3O6S2 . Its molecular weight is 375.42 .


Chemical Reactions Analysis

“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used to obtain disulfide heterodimers of peptides via coupling “Boc-cys(npys)-OH” together with Fmoc-Cys (Mmt)-OH to MBHA-resin followed by Mmt removal with 1% TFA in dichloromethane .


Physical And Chemical Properties Analysis

“Boc-cys(npys)-OH” has a density of 1.4±0.1 g/cm3 . Its melting point is approximately 160 °C (dec.) . The optical activity is [α]20/D −94±5°, c = 1% in methanol .

Mechanism of Action

Target of Action

Boc-cys(npys)-OH is a cysteine protecting group used in peptide and protein synthesis . The primary targets of this compound are the thiol groups of cysteine residues in peptides and proteins . These thiol groups are crucial for the formation of disulfide bonds, which play a significant role in the folding and structural stabilization of many important extracellular peptide and protein molecules .

Mode of Action

The Boc-cys(npys)-OH compound acts by protecting the thiol group of cysteine during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are essential for the correct folding and function of many proteins . The compound is stable to final cleavage/deprotection with strong acids (e.g., HF, TFMSA) .

Biochemical Pathways

The use of Boc-cys(npys)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine, which are essential steps in these biochemical pathways .

Pharmacokinetics

The compound’s stability in various conditions (e.g., strong acids) ensures its effectiveness during peptide synthesis .

Result of Action

The result of Boc-cys(npys)-OH action is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting the thiol groups of cysteine residues, the compound allows for the controlled formation of disulfide bonds, leading to the correct folding and function of the synthesized peptides and proteins .

Action Environment

The action of Boc-cys(npys)-OH can be influenced by various environmental factors. For instance, the compound is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH, temperature, and other conditions of the reaction environment .

Safety and Hazards

“Boc-cys(npys)-OH” should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

“Boc-cys(npys)-OH” has been used in increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . These strategies have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The future directions of “Boc-cys(npys)-OH” could involve further exploration and development of these strategies .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227685
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(npys)-OH

CAS RN

76880-29-0
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Boc-Cys(Npys)-OH facilitate controlled peptide-protein conjugation?

A2: Boc-Cys(Npys)-OH allows for the controlled and site-specific conjugation of peptides to proteins through disulfide bond formation. [] This is achieved by first incorporating Boc-Cys(Npys)-OH at the N-terminus of a peptide during solid-phase synthesis. [] After cleavage from the resin and deprotection, the Npys-activated cysteine residue can selectively react with a free thiol group on the target protein. [] This controlled approach ensures the peptide is conjugated at the desired location on the protein surface.

Q2: Can the conjugation process using Boc-Cys(Npys)-OH be monitored?

A3: Yes, the conjugation reaction between the Npys-activated peptide and the protein can be conveniently monitored by measuring the release of 3-nitro-2-thiopyridone. [] This compound is a byproduct of the disulfide bond formation and its release provides a quantitative measure of the conjugation efficiency.

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